molecular formula C12H15NOS B8416364 Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide

Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide

Cat. No.: B8416364
M. Wt: 221.32 g/mol
InChI Key: QHQVQVARAGAWCR-UHFFFAOYSA-N
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Description

Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide is a useful research compound. Its molecular formula is C12H15NOS and its molecular weight is 221.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

spiro[1H-2-benzothiophene-3,4'-piperidine] 2-oxide

InChI

InChI=1S/C12H15NOS/c14-15-9-10-3-1-2-4-11(10)12(15)5-7-13-8-6-12/h1-4,13H,5-9H2

InChI Key

QHQVQVARAGAWCR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CS2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 420 ml of 2-propanol, 42.0 g (0.13 mole) of the 1′-tert-butoxycarbonyl-spiro[benzo[c]thiophene-1(3H),4′-piperidin]-2-oxide obtained in Referential Example 1(b) were dissolved, followed by addition of 150 ml of a 4N solution of hydrogen chloride in dioxan under ice-cooling, and the mixture was stirred for 4 hours. To the reaction mixture, 200 ml of diethyl ether were added. After, the mixture was allowed to stand for 1 hour under ice-cooling, to afford crystals. The crystals were collected by filtration. The resulting crystals were dissolved in 200 ml of a 5% aqueous solution of sodium hydroxide. The solution was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure, whereby 21.7 g of the title compound was obtained as a white amorphous product.
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Synthesis routes and methods II

Procedure details

42.0 g (0.13 mole) of 1'-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide [prepared as described in step (b) above] were dissolved in 420 ml of 2-propanol, and 150 ml of a 4 N solution of hydrogen chloride in dioxane was added thereto, whilst ice-cooling. The mixture was then stirred for 4 hours. At the end of this time, 200 ml of diethyl ether were added to the mixture, and the mixture was allowed to stand for 1 hour, whilst ice-cooling. The precipitated crystals were then collected by filtration. The crystals were dissolved in 200 ml of a 5% w/v aqueous solution of sodium hydroxide. The product was extracted with methylene chloride, and the organic extract was dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, to give 21.7 of the title compound as a white amorphous product.
Name
1'-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide
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42 g
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reactant
Reaction Step One
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420 mL
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solvent
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Synthesis routes and methods III

Procedure details

42.0 g (0.13 mole) of 1′-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4′-piperidine]-2-oxide [prepared as described in step (b) above] were dissolved in 420 ml of 2-propanol, and 150 ml of a 4 N solution of hydrogen chloride in dioxane was added thereto, whilst ice-cooling. The mixture was then stirred for 4 hours. At the end of this time, 200 ml of diethyl ether were added to the mixture, and the mixture was allowed to stand for 1 hour, whilst ice-cooling. The precipitated crystals were then collected by filtration. The crystals were dissolved in 200 ml of a 5% w/v aqueous solution of sodium hydroxide. The product was extracted with methylene chloride, and the organic extract was dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, to give 21.7 g of the title compound as a white amorphous product.
Name
1′-t-butoxycarbonylspiro[benzo[c]thiophene-1(3H),4′-piperidine]-2-oxide
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42 g
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reactant
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420 mL
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solvent
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